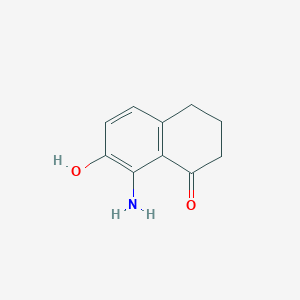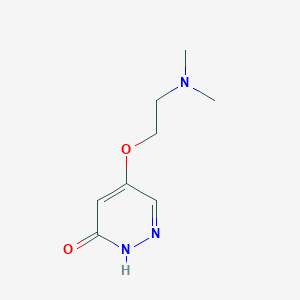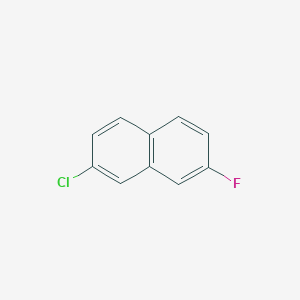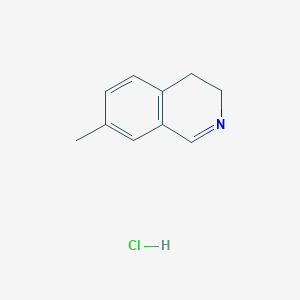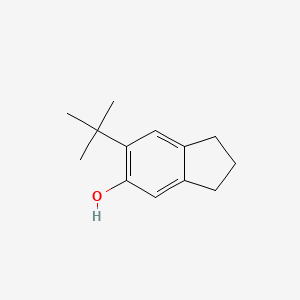
6-tert-butyl-2,3-dihydro-1H-inden-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-tert-Butyl-2,3-dihydro-1H-inden-5-ol is a chemical compound with the molecular formula C13H18O It is a derivative of indene, featuring a tert-butyl group at the 6th position and a hydroxyl group at the 5th position of the indane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-2,3-dihydro-1H-inden-5-ol typically involves the following steps:
Starting Material: The synthesis begins with indene, which undergoes a series of reactions to introduce the tert-butyl group and the hydroxyl group.
tert-Butylation: Indene is subjected to Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the tert-butyl group at the 6th position.
Hydroxylation: The resulting tert-butyl indene is then hydroxylated at the 5th position using a suitable oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, reaction time, and the use of efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
6-tert-Butyl-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
6-tert-Butyl-2,3-dihydro-1H-inden-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 6-tert-butyl-2,3-dihydro-1H-inden-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (2,3-dihydro-1H-inden-5-yl)carbamate
- 2,3-Dihydro-1H-inden-5-ylhydrazine hydrochloride
- 5-acetyl-2,3-dihydro-1H-inden-2-yl acetate
Uniqueness
6-tert-Butyl-2,3-dihydro-1H-inden-5-ol is unique due to the presence of both a tert-butyl group and a hydroxyl group on the indane ring system. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1623-09-2 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
6-tert-butyl-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C13H18O/c1-13(2,3)11-7-9-5-4-6-10(9)8-12(11)14/h7-8,14H,4-6H2,1-3H3 |
InChI-Schlüssel |
CJQCYICTQKBKLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=C2CCCC2=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








